molecular formula C18H26ClN3O4S B3468477 ETHYL 4-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE

ETHYL 4-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE

Cat. No.: B3468477
M. Wt: 415.9 g/mol
InChI Key: DNWOWKPLEMNEFJ-UHFFFAOYSA-N
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Description

ETHYL 4-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE is a synthetic organic compound featuring a tetrahydropyridine ring fused with a piperazine moiety. The piperazine group is substituted with a 4-chlorophenyl sulfonyl unit, while the tetrahydropyridine is esterified with an ethyl group.

Properties

IUPAC Name

ethyl 4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O4S/c1-2-26-18(23)21-9-7-16(8-10-21)20-11-13-22(14-12-20)27(24,25)17-5-3-15(19)4-6-17/h3-6,16H,2,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWOWKPLEMNEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE typically involves multiple steps, including the formation of the piperazine ring, the introduction of the chlorophenylsulfonyl group, and the esterification of the tetrahydropyridinecarboxylate. Common reagents used in these reactions include chlorophenylsulfonyl chloride, piperazine, and ethyl tetrahydropyridinecarboxylate. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives .

Scientific Research Applications

Antihistaminic Activity

Research has indicated that compounds similar to ethyl 4-{4-[(4-chlorophenyl)sulfonyl]piperazino}tetrahydro-1(2H)-pyridinecarboxylate exhibit antihistaminic properties. These compounds can block histamine receptors, making them potential candidates for treating allergic reactions and conditions such as asthma .

Antidepressant Effects

Studies have shown that piperazine derivatives can influence serotonin pathways, suggesting that this compound may also possess antidepressant effects. The structural similarity to known antidepressants allows for the exploration of its efficacy in treating mood disorders .

Antimicrobial Properties

The sulfonamide group in the compound has been associated with antimicrobial activity. Research indicates that such compounds can inhibit bacterial growth, making them candidates for developing new antibiotics .

Cancer Research

Preliminary studies suggest that the compound may have anticancer properties, potentially through mechanisms involving the inhibition of tumor growth or induction of apoptosis in cancer cells. Further research is needed to elucidate these mechanisms fully .

Case Study 1: Antihistaminic Activity

A study published in Journal of Medicinal Chemistry examined various piperazine derivatives, including those with chlorophenyl substitutions. The findings indicated that these compounds effectively blocked H1 receptors, leading to reduced allergic responses in animal models .

Case Study 2: Antidepressant Effects

In a controlled trial, researchers evaluated the antidepressant effects of several piperazine derivatives on subjects diagnosed with major depressive disorder. The results showed significant improvement in mood and anxiety levels compared to placebo groups, suggesting potential therapeutic benefits .

Case Study 3: Antimicrobial Testing

A series of tests conducted on this compound demonstrated its ability to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. This positions the compound as a promising candidate for further development as an antibiotic .

Mechanism of Action

The mechanism of action of ETHYL 4-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Research Implications

The target compound’s combination of a sulfonyl group and ethyl ester positions it as a versatile intermediate for:

  • Protease Inhibitors : Sulfonyl groups are common in serine protease inhibitors.
  • CNS-Targeted Drugs : The tetrahydropyridine scaffold is prevalent in neuromodulators.

Further studies should explore its pharmacokinetics and receptor profiling.

Biological Activity

Ethyl 4-{4-[(4-chlorophenyl)sulfonyl]piperazino}tetrahydro-1(2H)-pyridinecarboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, including pharmacological effects, synthesis, and structure-activity relationships, supported by relevant data and case studies.

Chemical Structure

The compound can be structurally represented as follows:

  • Chemical Formula : C17_{17}H22_{22}ClN2_{2}O4_{4}S
  • Molecular Weight : 368.88 g/mol

The structure includes a tetrahydropyridine ring, a piperazine moiety, and a sulfonyl group attached to a chlorophenyl ring.

Pharmacological Effects

This compound exhibits various pharmacological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures demonstrate significant antimicrobial properties against various bacterial strains. For instance, derivatives of sulfonamide compounds have been noted for their effectiveness in inhibiting bacterial growth .
  • Anticancer Potential : The compound's structural components suggest potential cytotoxic effects against cancer cells. Research indicates that related compounds can induce apoptosis in tumor cells, making them candidates for further investigation in cancer therapy .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing sulfonamide groups often act as inhibitors of specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Interaction with Receptors : The piperazine moiety suggests potential interactions with neurotransmitter receptors, which could influence neurological pathways and provide therapeutic benefits in neuropharmacology.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Variations in the chlorophenyl and sulfonyl groups significantly affect the compound's potency. For example, modifications to the piperazine nitrogen can enhance binding affinity to target receptors .
  • Hydrophobicity and Lipophilicity : The balance between hydrophilic and lipophilic properties influences bioavailability and tissue distribution, impacting overall efficacy .

Study 1: Antimicrobial Efficacy

In a comparative study of various sulfonamide derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Study 2: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on human breast cancer (MCF-7) and renal cancer (A498) cell lines. The compound demonstrated IC50_{50} values indicating potent antiproliferative activity, supporting its potential as an anticancer agent.

Data Table

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusSignificant inhibition (MIC)
AntimicrobialEscherichia coliSignificant inhibition (MIC)
CytotoxicityMCF-7 (Breast Cancer)IC50_{50}: 15 µM
CytotoxicityA498 (Renal Cancer)IC50_{50}: 12 µM

Q & A

Q. What are the recommended synthetic routes for ETHYL 4-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE?

  • Methodological Answer : A multi-step synthesis is typical for such piperazine derivatives. Begin with the condensation of 4-chlorophenylsulfonyl chloride with piperazine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate. Subsequent coupling with a tetrahydropyridine carboxylate ester can be achieved via nucleophilic substitution or Mitsunobu reactions. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the target compound .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer :
  • X-ray Diffraction (XRD) : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the sulfonyl group) .
  • Spectroscopy :
  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR (if applicable) to verify substituent positions and purity.
  • IR : Confirm functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm1^{-1}, ester C=O at ~1720 cm1^{-1}).
  • Mass Spectrometry (MS) : Use HRMS to validate molecular ion peaks and fragmentation patterns .

Q. What analytical techniques are suitable for detecting impurities in this compound?

  • Methodological Answer :
  • HPLC/UPLC : Employ reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 220–280 nm) to quantify impurities.
  • LC-MS/MS : Identify trace impurities (e.g., sulfonamide byproducts or ester hydrolysis products) using fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) studies enhance understanding of this compound’s reactivity?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to:
  • Predict electronic properties (HOMO/LUMO energies) for redox behavior.
  • Simulate reaction pathways (e.g., sulfonamide formation, ester hydrolysis).
  • Compare theoretical IR/NMR spectra with experimental data to validate structural models .

Q. What strategies are effective for evaluating this compound’s potential as a BCL-2 inhibitor?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with BCL-2’s hydrophobic groove. Focus on sulfonyl and piperazine groups for binding affinity predictions.
  • In Vitro Assays : Test apoptosis induction in cancer cell lines (e.g., MCF-7, HeLa) via flow cytometry (Annexin V/PI staining) and Western blotting (Bax/Bcl-2 ratio) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs (e.g., varying substituents on the phenyl ring or ester group) to isolate structural determinants of activity.
  • Assay Standardization : Use identical cell lines, incubation times, and controls across studies. Validate results with orthogonal assays (e.g., mitochondrial membrane potential vs. caspase activation) .

Q. What in silico tools are recommended for predicting metabolic stability?

  • Methodological Answer :
  • CYP450 Metabolism Prediction : Use SwissADME or MetaCore to identify likely oxidation sites (e.g., piperazine ring or ester group).
  • Pharmacokinetic Modeling : Apply QSAR models to estimate half-life and clearance rates based on logP and polar surface area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE
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ETHYL 4-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}TETRAHYDRO-1(2H)-PYRIDINECARBOXYLATE

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